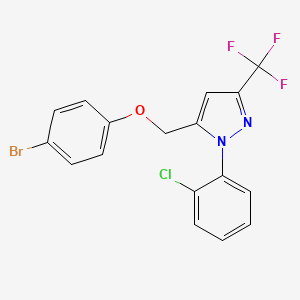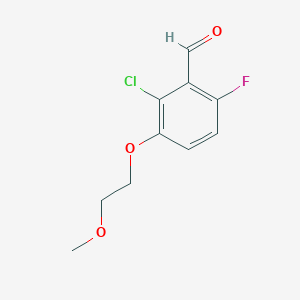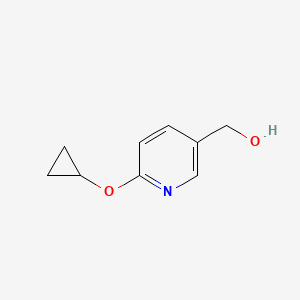
(6-Cyclopropoxypyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropyloxy)-3-pyridinemethanol is an organic compound characterized by a cyclopropyloxy group attached to a pyridine ring, with a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinemethanol typically involves the following steps:
Formation of the Cyclopropyloxy Group: This can be achieved through the reaction of cyclopropyl alcohol with an appropriate halogenating agent to form cyclopropyl halide, followed by nucleophilic substitution with a pyridine derivative.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyridine ring at the 3-position, which can be accomplished through various methods such as lithiation followed by formylation and subsequent reduction.
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinemethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinemethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid.
Reduction: 6-(Cyclopropyloxy)-3-piperidinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Cyclopropyloxy)-3-pyridinemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyloxy group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methoxy)-3-pyridinemethanol: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
6-(Ethoxy)-3-pyridinemethanol: Contains an ethoxy group, differing in the alkyl chain length.
6-(Cyclopropyloxy)-2-pyridinemethanol: Similar but with the hydroxymethyl group at the 2-position.
Uniqueness
6-(Cyclopropyloxy)-3-pyridinemethanol is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(6-cyclopropyloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-5,8,11H,2-3,6H2 |
Clé InChI |
XWERNGFDFPMDQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=NC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


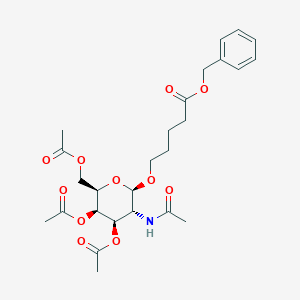
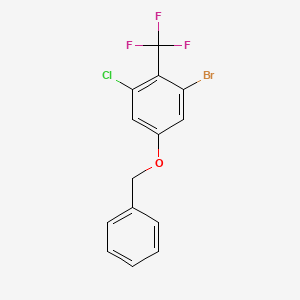
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
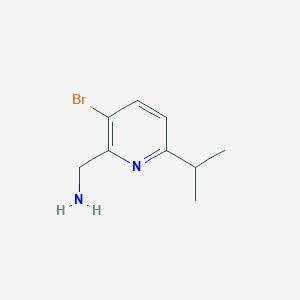
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
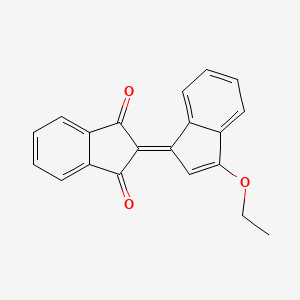
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
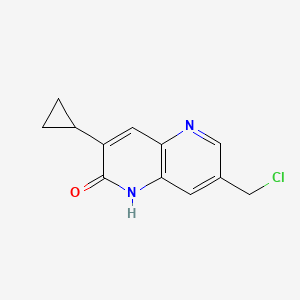
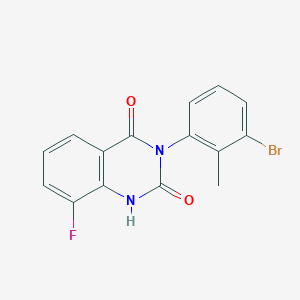
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

